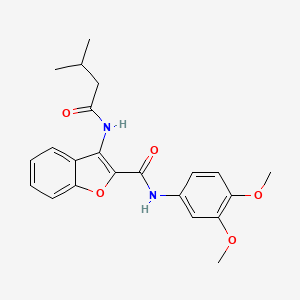

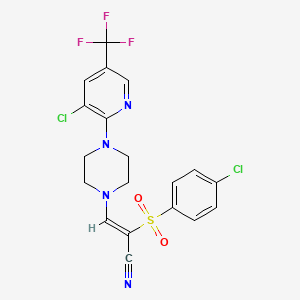

![molecular formula C12H13N3O3S B2644935 3-[3-(4-甲氧基苯基)-5-硫代-4H-1,2,4-三唑-4-基]丙酸 CAS No. 853723-95-2](/img/structure/B2644935.png)

3-[3-(4-甲氧基苯基)-5-硫代-4H-1,2,4-三唑-4-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid” belong to a class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring (phenyl group), a propanoic acid group, and various other functional groups. The exact structure can be determined using techniques like NMR, FT-IR, and elemental analysis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. Some common reactions might include esterification, condensation, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “3- [3-Methoxy-4- (sulfooxy)phenyl]propanoic acid” has a molecular formula of CHOS, an average mass of 276.263 Da, and a monoisotopic mass of 276.030365 Da .科学研究应用

Enhancing Grip Strength and Inhibiting Protein Catabolism

This compound has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhanced absolute grip strength and relative grip strength . Low-dose administration of this compound increased Myf5 expression in sedentary mice, suggesting that it may promote muscle development .

Improvement of Hepatic Lipid Metabolism

The compound contributes to improved hepatic lipid metabolism via GPR41 . It stimulates the lipid catabolism pathway, playing a crucial role in the anti-obesity effects and improvement of hepatic steatosis .

Antioxidant Activity

It is a caffeine metabolite which showed high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Biomarker for Coffee Consumption

This compound is a very sensitive biomarker for the consumption of relatively small amount of coffee . Biomarkers are measurable indicators of some biological state or condition.

Inhibition of Prostaglandin E Production

It can be used to inhibit prostaglandin E (2) production . Prostaglandins are a group of lipids made at sites of tissue damage or infection that are involved in dealing with injury and illness.

Anti-Obesity Effects

The activation of GPR41 receptor by this compound plays a crucial role in the anti-obesity effects . Obesity is a medical condition that occurs when a person carries excess weight or body fat that might affect their health.

Improvement of Cognitive Function

Several beneficial effects of this compound have been suggested, such as cognitive function improvement . Cognitive functions encompass reasoning, memory, attention, and language and lead directly to the attainment of information and, thus, knowledge.

Anticancer Activities

This compound has also been suggested to have anticancer activities . Anticancer activities refer to the prevention, inhibition, or halting of the development of cancer.

作用机制

安全和危害

属性

IUPAC Name |

3-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-18-9-4-2-8(3-5-9)11-13-14-12(19)15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAPTGMBTYUKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

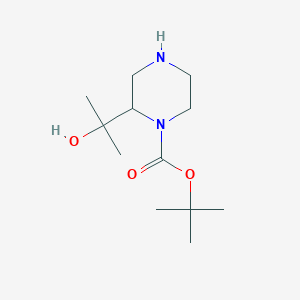

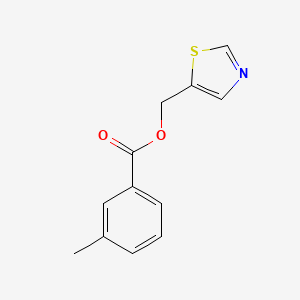

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

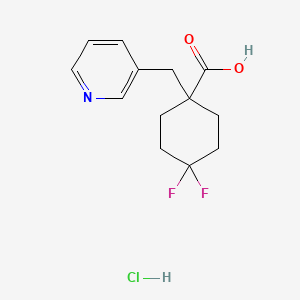

![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)

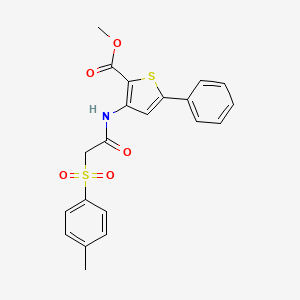

![(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2644865.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

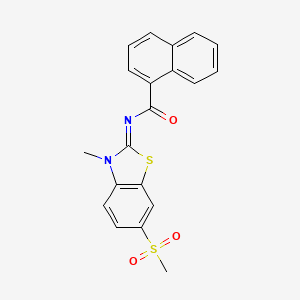

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)